
(R)-Naproxen acyl-B-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Naproxen acyl-B-D-glucuronide is a metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where naproxen is conjugated with glucuronic acid. This process enhances the solubility of naproxen, facilitating its excretion from the body. Glucuronides like ®-Naproxen acyl-B-D-glucuronide play a crucial role in drug metabolism and detoxification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Naproxen acyl-B-D-glucuronide typically involves the protection of the carboxyl group of naproxen, followed by the conjugation with glucuronic acid. The benzyloxymethyl (Bom) group is often used for NH protection during the synthesis. The final acyl glucuronide is highly stable at pH 3 but rapidly cyclizes at physiological pH .
Industrial Production Methods
Industrial production of ®-Naproxen acyl-B-D-glucuronide involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity. The use of human liver microsomes can also facilitate the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
®-Naproxen acyl-B-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is prone to hydrolysis under acidic conditions, leading to the release of naproxen and glucuronic acid .
Common Reagents and Conditions
Common reagents used in the reactions involving ®-Naproxen acyl-B-D-glucuronide include thionyl chloride for carboxyl group activation and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization . These reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of ®-Naproxen acyl-B-D-glucuronide include naproxen and glucuronic acid. These products result from the hydrolysis of the acyl glucuronide bond .
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
The synthesis of (R)-naproxen acyl-β-D-glucuronide typically involves the protection of naproxen's carboxyl group followed by conjugation with glucuronic acid. Recombinant UDP-glucuronosyltransferases (UGTs) are often utilized for its production due to their specificity and efficiency. The compound exhibits stability at acidic pH but can undergo cyclization at physiological pH, affecting its reactivity and biological activity .
Reactivity
(R)-Naproxen acyl-β-D-glucuronide has been shown to react with bionucleophiles, which may lead to the formation of protein adducts. While it exhibits lower reactivity compared to its coenzyme A thioester counterpart, it still poses risks for covalent binding to proteins like human serum albumin (HSA), potentially leading to adverse effects .
Absorption and Excretion
The pharmacokinetic profile of (R)-naproxen acyl-β-D-glucuronide has been characterized in several studies. Notably, in a study involving ten subjects administered 500 mg of naproxen, it accounted for approximately 50.8% of the dose recovered in urine, indicating significant urinary excretion . The elimination half-life of this metabolite in phosphate buffer is reported to be around 163.3 minutes, suggesting a relatively stable presence in the system compared to other acyl glucuronides .
Binding Characteristics
The binding characteristics of (R)-naproxen acyl-β-D-glucuronide are also noteworthy. It demonstrates approximately 92% plasma binding, which is lower than that of naproxen itself (98%) but higher than some other metabolites like O-desmethylnaproxen acyl glucuronide (72%) .
Role in Drug-Induced Liver Injury
Recent research has highlighted the role of (R)-naproxen acyl-β-D-glucuronide in idiosyncratic drug-induced liver injury (DILI). While it does not directly trigger immune responses, it may contribute to metabolic pathways leading to liver toxicity. Studies indicate that patients with naproxen-induced liver injury displayed T-cell memory responses towards oxidative metabolites rather than the acyl glucuronide itself .
Wirkmechanismus
®-Naproxen acyl-B-D-glucuronide exerts its effects through the process of glucuronidation, which involves the conjugation of naproxen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and occurs primarily in the liver. The resulting glucuronide is more water-soluble, facilitating its excretion through urine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Ketoprofen acyl-B-D-glucuronide: Another NSAID metabolite formed through glucuronidation.
(R,S)-Ibuprofen acyl-B-D-glucuronide: A metabolite of ibuprofen, also formed through glucuronidation.
Diclofenac acyl-B-D-glucuronide: A metabolite of diclofenac, formed through a similar process.
Uniqueness
®-Naproxen acyl-B-D-glucuronide is unique due to its specific formation from naproxen, a widely used NSAID. Its stability and reactivity under physiological conditions make it a valuable compound for studying drug metabolism and excretion .
Biologische Aktivität
(R)-Naproxen acyl-β-D-glucuronide is a significant metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, reactivity, and implications in drug-induced liver injury, supported by relevant case studies and research findings.
Overview of (R)-Naproxen Acyl-β-D-Glucuronide
(R)-Naproxen acyl-β-D-glucuronide is formed through the glucuronidation process, which is a common phase II metabolic reaction that enhances drug solubility and facilitates excretion. The compound's molecular formula is C20H22O9, and it plays a crucial role in the metabolism of naproxen, accounting for significant urinary excretion of the drug's metabolites.
Pharmacokinetics
The pharmacokinetic profile of (R)-naproxen acyl-β-D-glucuronide has been characterized in various studies. Key findings include:
- Elimination Half-Life : The half-life of (R)-naproxen acyl-β-D-glucuronide in phosphate buffer is approximately 163.3 minutes, indicating a relatively stable metabolite compared to other acyl glucuronides .
- Urinary Excretion : In a study involving 10 subjects administered 500 mg of naproxen, it was found that (R)-naproxen acyl-β-D-glucuronide accounted for about 50.8% of the dose recovered in urine, with other metabolites contributing smaller percentages .
Reactivity and Toxicological Implications
The reactivity of (R)-naproxen acyl-β-D-glucuronide has been investigated concerning its potential to form protein adducts, which can lead to adverse effects:
- Covalent Binding : Research indicates that acyl glucuronides can covalently bind to proteins such as human serum albumin (HSA), which may contribute to drug toxicity . In vitro studies have shown that (R)-naproxen acyl-β-D-glucuronide exhibits lower reactivity compared to its coenzyme A thioester counterpart but still poses risks for protein adduct formation .
Metabolite | Reactivity with Glutathione | Reactivity with HSA |
---|---|---|
Naproxen CoA | High | High |
(R)-Naproxen Acyl-β-D-Glucuronide | Moderate | Low |
Case Studies on Drug-Induced Liver Injury
Recent studies have highlighted the role of (R)-naproxen acyl-β-D-glucuronide in idiosyncratic drug-induced liver injury (DILI):
- T-cell Memory Responses : A study reported that patients with naproxen-induced liver injury displayed T-cell memory responses towards oxidative metabolites but not towards the acyl glucuronide itself. This suggests that while the glucuronide may not directly trigger immune responses, it could play a role in the overall metabolic pathway leading to liver toxicity .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-HBDUBGCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.